
2-Bromo-3-(difluoromethyl)-5-fluorophenol
Vue d'ensemble
Description
2-Bromo-3-(difluoromethyl)-5-fluorophenol (2-Br-3-(DFM)-5-FP) is an organic compound composed of a phenol ring structure with a bromine atom, two fluorine atoms, and a methyl group. It is a colorless solid with a pungent odor and is used as a reagent in organic synthesis. It is also used as a catalyst in various reactions such as the synthesis of organic compounds and the production of polymers.
Applications De Recherche Scientifique
2-Br-3-(DFM)-5-FP has been studied extensively for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It has also been used in the synthesis of various fluorinated compounds, such as fluorinated ethers and fluorinated alcohols. In addition, it has been used to catalyze the synthesis of polymers, such as polyethylene and polypropylene.
Mécanisme D'action
2-Br-3-(DFM)-5-FP acts as a catalyst in various reactions. It reacts with the substrate to form an intermediate that is then converted into the desired product. The reaction is catalyzed by the bromine atom, which is able to break the substrate's bonds and facilitate the formation of the desired product.
Biochemical and Physiological Effects
2-Br-3-(DFM)-5-FP is not known to have any direct biochemical or physiological effects. However, it has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. These compounds may have biological effects that are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
2-Br-3-(DFM)-5-FP is a relatively safe and effective reagent for use in laboratory experiments. It is relatively inexpensive and is stable at room temperature. However, it is toxic and should be handled with care. In addition, it has a pungent odor and should be used in a well-ventilated area.
Orientations Futures
There are a number of potential future applications for 2-Br-3-(DFM)-5-FP. It could be used as a catalyst in the synthesis of more complex organic compounds, such as pharmaceuticals, dyes, and polymers. It could also be used in the synthesis of fluorinated compounds, such as fluorinated ethers and fluorinated alcohols. In addition, it could be used to catalyze the synthesis of polymers, such as polyethylene and polypropylene. Finally, it could be used to synthesize new compounds with potential biological activities.
Propriétés
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(7(10)11)1-3(9)2-5(6)12/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIPQTDZGACQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



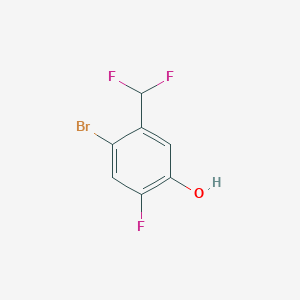
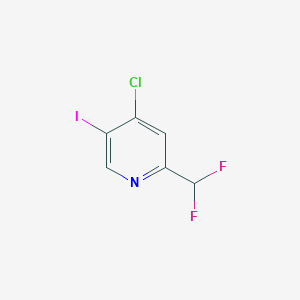
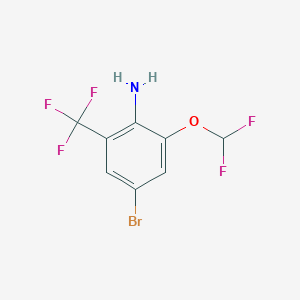
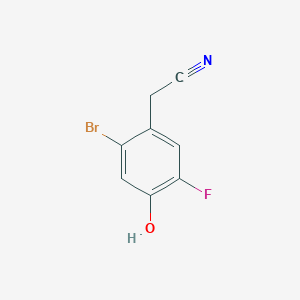

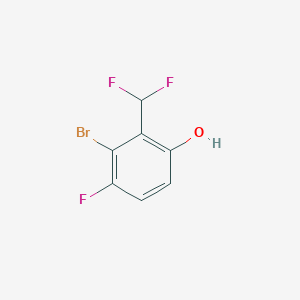

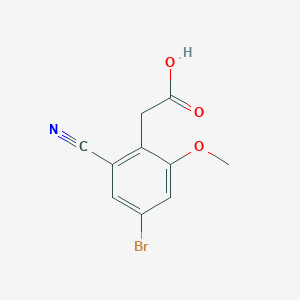
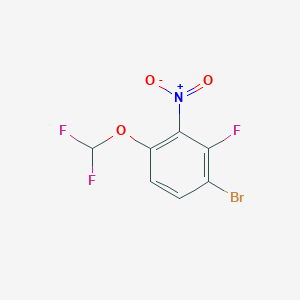


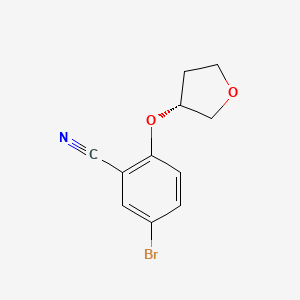
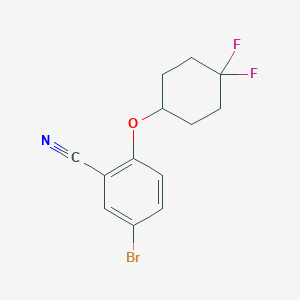
![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)